(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine
Description
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine (abbreviated as PPFA in some literature) is a chiral ferrocene-based phosphine ligand with a stereogenic center at both the ethylamine group (R-configuration) and the ferrocenyl-bound phosphorus (S-configuration). Its structure combines a ferrocene backbone with a diphenylphosphine group and an ethylamine moiety, enabling strong metal coordination and enantioselective control in asymmetric catalysis .
Properties
IUPAC Name |
cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)ethanamine;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NP.C5H10.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-7,9-12,15,18-19H,8,13-14,20H2,1H3;1-5H2;/t15-,18?,19?;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZCKPZLSKPRIC-UTOTXWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FeNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Key Intermediates
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Ferrocene Functionalization : 2-Bromoferrocene is treated with ethylamine under palladium catalysis to introduce the ethylamine sidechain.
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Phosphorylation : The intermediate undergoes phosphorylation using diphenylphosphine chloride in the presence of a borane protecting group, yielding a borane-phosphine adduct.
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Chiral Resolution : Ephedrine coordinates to the borane-phosphine intermediate, forming diastereomeric complexes separable via fractional crystallization. Subsequent displacement with dimethylamine liberates the target compound with >97% enantiomeric excess (ee).
Optimization Parameters
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Temperature : Reactions proceed optimally at -20°C to prevent racemization.
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Solvent System : Tetrahydrofuran (THF) enhances borane coordination, while ethanol facilitates crystallization.
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Yield : Reported yields range from 41% to 65%, depending on the purity of starting materials and reaction scale.
Diastereomeric Salt Formation for Enantiopure Isolation
An alternative method leverages diastereomeric salt formation using chiral acids, such as tartaric acid or camphorsulfonic acid, to resolve racemic mixtures of the ethylamine derivative.
Procedural Overview
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Racemic Synthesis : Ferrocene is sequentially functionalized with ethylamine and diphenylphosphine groups under non-chiral conditions.
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Salt Formation : The racemic product is treated with (-)-di-p-toluoyl-D-tartaric acid, forming diastereomeric salts with distinct solubility profiles.
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Crystallization : Selective crystallization from methanol/water mixtures isolates the (R,S)-configured salt, which is neutralized to yield the free base.
Critical Factors
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Acid Selection : Tartaric acid derivatives provide superior enantioselectivity (up to 99% ee) compared to camphorsulfonic acid.
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Solvent Polarity : Methanol-water (4:1) optimizes salt solubility differentials.
Transition Metal-Catalyzed C-H Activation
Recent advances in distal C-H functionalization offer a streamlined route to 1,2-disubstituted ferrocenes. While primarily applied to 1,3-derivatives, template-mediated strategies show promise for this compound.
Template-Assisted Synthesis
Limitations and Prospects
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Yield : Current protocols achieve ~50% yield, limited by competing proximal C-H activation.
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Stereocontrol : Additional chiral ligands (e.g., N-acetyl glycine) are required to induce enantioselectivity, complicating the process.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Chiral Auxiliary | 41–65% | 97–99 | Moderate | Industrial |
| Diastereomeric Salt | 35–50% | 98–99 | High | Laboratory |
| C-H Activation | ~50% | 80–90 | High | Developmental |
Analytical Validation and Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Asymmetric Hydrogenation
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine forms stable complexes with rhodium and palladium, enabling enantioselective hydrogenation of prochiral substrates. For example:
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Substrate : 2-tert-Butoxycarbonylamino-3-cyclopropylacrylic acid benzyl ester
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Catalyst : Rhodium complex of the ligand
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Product : (S)-2-tert-Butoxycarbonylamino-3-cyclopropylpropionic acid benzyl ester (enantiomeric excess >95%) .
The ligand’s chiral environment directs substrate orientation, achieving high stereochemical fidelity.
Cross-Coupling Reactions
The ligand facilitates Suzuki-Miyaura and Heck couplings by stabilizing palladium intermediates. Key features include:
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Reaction Type : C–C bond formation
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Metal Center : Palladium(0) or Palladium(II)
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Efficiency : Enhanced turnover numbers (TONs) due to robust metal-ligand coordination .
Peroxide Formation
The diphenylphosphino moiety reacts with hydrogen peroxide, forming stable peroxides through hydrogen-bonded networks. This interaction is critical in oxidation reactions and catalytic cycles involving O₂ activation.
| Reaction Component | Role | Outcome |
|---|---|---|
| H₂O₂ | Oxidizing agent | Formation of phosphine oxide intermediates |
| Ferrocenyl backbone | Redox-active center | Stabilization of radical species |
Structural Influence on Reactivity
The ligand’s planar chirality and electronic properties are pivotal in determining reaction outcomes:
Steric Effects
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Substituents : The ethylamine group introduces steric bulk, preventing undesired side reactions.
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Impact : Improved regioselectivity in allylic alkylation reactions .
Electronic Modulation
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Phosphine Group : Electron-donating properties enhance metal center nucleophilicity.
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Ferrocene : Redox activity enables electron-transfer processes in catalytic cycles.
Scalable Catalysis
Industrial processes utilize the ligand in continuous-flow reactors for high-throughput synthesis of agrochemicals and fine chemicals.
Comparative Reactivity with Analogues
| Ligand | Key Difference | Catalytic Efficiency |
|---|---|---|
| (R)-BINAP | Axial chirality | Lower enantioselectivity |
| (R)-1-[(S)-2-(DPPF)ethylamine] (this compound) | Planar chirality + redox activity | Higher TONs |
Scientific Research Applications
Catalysis
Role as a Ligand:
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine is primarily used as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the efficiency and selectivity of reactions, making it invaluable in synthetic organic chemistry.
Case Study:
In a study investigating the enantioselective vinylation of aldehydes, the use of this ligand resulted in significantly improved yields and enantiomeric excess compared to other ligands. The reaction conditions were optimized to achieve a 95% yield with an enantiomeric ratio of 98:2 .
Asymmetric Synthesis
Chiral Compound Production:
This compound plays a crucial role in asymmetric synthesis, facilitating the production of chiral compounds with high enantiomeric purity. Such compounds are essential in pharmaceutical development, where the chirality can influence the biological activity of drugs.
Data Table: Chiral Synthesis Outcomes
| Reaction Type | Yield (%) | Enantiomeric Ratio |
|---|---|---|
| Aldehyde Vinylation | 95 | 98:2 |
| Grignard Reactions | 90 | 96:4 |
| Cross-Coupling | 85 | 92:8 |
Pharmaceutical Development
Drug Discovery Applications:
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine is utilized in drug design and discovery processes. Its ability to create chiral intermediates allows for the development of new therapeutic agents targeting specific biological pathways.
Example Application:
In the synthesis of anti-cancer agents, this ligand was employed to produce key intermediates with high stereochemical fidelity, leading to promising candidates for further development .
Material Science
Development of Advanced Materials:
The compound is also significant in material science, particularly in the creation of conductive polymers and nanocomposites. These materials have applications in electronics and energy storage devices.
Research Findings:
A recent study demonstrated that incorporating (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine into polymer matrices improved electrical conductivity by up to 30%, showcasing its potential for electronic applications .
Organometallic Chemistry
Metal-Ligand Interactions:
This compound facilitates the study of metal-ligand interactions, which are critical for developing new metal-based catalysts. Understanding these interactions can lead to advancements in catalysis and materials science.
Insights from Studies:
Research has shown that complexes formed with (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine exhibit unique properties that enhance catalytic activity in various reactions, including hydrogenation and cross-coupling .
Mechanism of Action
The mechanism of action of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine involves:
Coordination with Metals: The diphenylphosphino group coordinates with transition metals, forming stable complexes.
Catalytic Activity: These metal complexes act as catalysts in various reactions, facilitating the formation of chiral products.
Redox Activity: The ferrocene moiety undergoes reversible oxidation and reduction, contributing to the compound’s catalytic efficiency.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₂₄H₂₄FeNP (molecular weight ~453.27 g/mol) .
- Applications : Widely used in palladium-catalyzed cross-couplings, hydrogenations, and allylic alkylations. However, its efficacy varies depending on the reaction type .
- Synthesis : Typically synthesized via resolution of racemic ferrocenyl precursors or asymmetric functionalization of the ferrocene scaffold .
Structural Analogues
(i) Adducts with Dicyclohexylphosphineethanol
- Example: (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineethanol adduct Molecular Formula: C₃₆H₄₄FeP₂·C₂H₅OH (MW 640.59) . Key Difference: Incorporates ethanol and dicyclohexylphosphine, enhancing steric bulk and solubility. Performance: Increased steric hindrance may reduce catalytic activity in sterically sensitive reactions compared to PPFA.
(ii) N-Methyl Derivatives
- Example: (R)-N-Methyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS: 406681-25-2 . Application: Used in reactions requiring milder Lewis basicity, such as asymmetric hydrogenations .
(iii) Bis-Phosphino Ligands
- Example: (R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine Molecular Formula: C₃₈H₃₇FeNP₂ (MW 649.52) . Key Difference: Two diphenylphosphine groups enable bidentate coordination, improving stability in metal complexes. Performance: Superior in reactions requiring strong chelation (e.g., Rh-catalyzed hydroformylation) but may underperform in monodentate-dependent processes .
Catalytic Performance
Key Findings :
- PPFA failed in asymmetric elimination of enol triflates, while Sadphos ligands (with sulfinamide groups) achieved high yields and selectivity .
- Phosphoramidite ligands, though structurally simpler, showed poor enantiocontrol compared to PPFA derivatives .
Stereochemical Variations
- Enantiomeric Pairs: (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine vs. (S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethylamine Impact: Inversion of configuration at either the amine or phosphorus center drastically alters enantioselectivity. For example, the (S,S)-configured ligand in showed superior performance in asymmetric cross-couplings .
Ferrocene Backbone Modifications :
Commercial Availability and Practical Considerations
Biological Activity
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine is a chiral organometallic compound characterized by its ferrocenyl moiety and diphenylphosphino group. This compound has garnered interest in various fields, particularly in asymmetric catalysis and medicinal chemistry. Although specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in biological systems.
Structural Features
- Ferrocenyl Moiety : Composed of an iron atom sandwiched between two cyclopentadienyl rings, imparting unique electronic properties.
- Diphenylphosphino Group : Serves as a ligand that can coordinate with transition metals, influencing reactivity and selectivity in catalysis.
Anticancer Activity
Ferrocene derivatives have shown promising anticancer properties. For instance:
- Ferroquine and Ferrocifen : Notable for their antimalarial and anticancer activities, respectively. These compounds leverage the stability and redox properties of the ferrocenyl core to enhance their efficacy against cancer cells .
- Mechanisms of Action : Many ferrocene-based compounds induce apoptosis in cancer cells through reactive oxygen species (ROS) accumulation and cell cycle arrest . For example, studies indicated that certain derivatives could lead to G2/M phase arrest in HeLa cells .
Antimalarial Activity
Research indicates that ferrocene derivatives can also exhibit antimalarial properties:
- Compounds derived from ferrocene have been tested against Plasmodium falciparum, with some demonstrating IC50 values as low as 0.77 µM, indicating potent activity .
Case Studies
- Study on Anticancer Activity :
- Antimalarial Efficacy :
Table: Comparative Biological Activities of Ferrocene Derivatives
| Compound Name | Activity Type | Target Organism | IC50 Value |
|---|---|---|---|
| Ferroquine | Antimalarial | P. falciparum | 0.77 µM |
| Ferrocifen | Anticancer | HeLa | 0.80 µM |
| Ferrocene Hybrid | Antimalarial | P. falciparum | 7.2 nM |
| Ferrocene-Derived Amine | Anticancer | MCF7 | 0.43 µM |
Q & A
Q. What are the key synthetic routes for preparing (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine?
The synthesis typically involves chiral resolution and coordination to ferrocene. A common method starts with a ferrocene precursor functionalized with diphenylphosphine groups, followed by enantioselective alkylation or amination. For example, a reported procedure uses (S)-configured ethylamine derivatives reacted with ferrocenylphosphine under palladium catalysis to install stereogenic centers . Characterization often includes -NMR to confirm stereochemistry, with specific peaks for the ferrocenyl backbone (δ 3.85–4.36 ppm) and phosphine groups (δ 7.15–7.59 ppm) .
Q. How is the stereochemical purity of this compound validated experimentally?
Polarimetry and chiral HPLC are standard. The specific optical rotation () for the (R,S)-configured compound is reported as +325.6° (c 1.0, CHCl), which aligns with literature values . X-ray crystallography may also resolve the planar chirality of the ferrocenyl backbone and axial chirality of the phosphine substituents .
Q. What are its primary applications in catalysis?
This compound is a chiral phosphine ligand used in asymmetric catalysis, particularly in palladium-catalyzed C–N cross-couplings and enantioselective cycloadditions . It stabilizes metal centers (e.g., Pd or Ru) and induces enantioselectivity via steric and electronic effects from the ferrocene and diphenylphosphine groups .
Advanced Research Questions
Q. How does ligand stereochemistry influence enantioselectivity in asymmetric C–N cross-couplings?
The (R,S)-configuration creates a rigid chiral pocket around the metal center, directing substrate approach. For example, in Pd-catalyzed reactions, the ferrocene’s planar chirality orients the substrate’s prochiral face, while the ethylamine group modulates steric bulk. However, in some cases (e.g., enol triflate eliminations), this ligand showed low enantiomeric ratios (er ≤ 61.5:38.5), prompting substitution with Sadphos ligands for improved selectivity . Optimization involves adjusting substituents on the phosphine or ferrocene backbone to balance steric hindrance and electronic donation .
Q. What analytical methods are critical for detecting metal-ligand coordination intermediates?
- NMR Spectroscopy : -NMR monitors phosphine coordination shifts (e.g., δ 20–30 ppm for free ligands vs. δ −5 to +15 ppm for metal-bound states).
- X-ray Absorption Spectroscopy (XAS) : Resolves oxidation states and coordination geometries of metal centers (e.g., Pd vs. Pd) .
- Mass Spectrometry (ESI-MS) : Detects transient intermediates, such as [Pd(ligand)(substrate)] adducts (m/z 441.9 observed in ESI-MS) .
Q. How do reaction conditions (solvent, temperature) impact catalytic efficiency?
- Solvent Effects : Tetrahydrofuran (THF) or toluene enhances solubility of hydrophobic ligands, while polar aprotic solvents (e.g., DMF) may destabilize metal complexes.
- Temperature : Room-temperature reactions favor kinetic control, but elevated temperatures (e.g., 60°C) improve turnover in sluggish systems. For example, in asymmetric [3+2] cycloadditions, THF at 25°C achieved 60% yield with 95% er, while higher temperatures reduced selectivity due to ligand dissociation .
Q. What strategies address contradictions in ligand performance across reaction types?
Contradictions (e.g., high selectivity in cycloadditions but poor performance in eliminations) arise from mismatched steric/electronic demands. Solutions include:
- Ligand Modification : Introducing electron-withdrawing groups (e.g., CF) on phenyl rings to adjust metal electron density .
- Additive Screening : Pyridine or TMEDA stabilizes metal centers and suppresses ligand decomposition .
- Mechanistic Studies : Kinetic profiling (e.g., rate vs. [ligand]) identifies non-productive binding pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
